MtbHU-IN-1

Tuberculosis Nucleoid-associated protein inhibitor Stilbene derivative

MtbHU-IN-1 (also designated SD4) is a trans-stilbene derivative that functions as an inhibitor of the nucleoid-associated protein HU in Mycobacterium tuberculosis. It acts by binding to the DNA-binding β-saddle of MtbHU, thereby disrupting HU-DNA interactions, nucleoid architecture, and bacterial growth.

Molecular Formula C44H36N4O12S2
Molecular Weight 876.9 g/mol
Cat. No. B11930082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtbHU-IN-1
Molecular FormulaC44H36N4O12S2
Molecular Weight876.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O
InChIInChI=1S/C44H36N4O12S2/c1-59-37-21-11-29(12-22-37)41(49)45-35-19-5-27(39(25-35)61(55,56)47-33-15-7-31(8-16-33)43(51)52)3-4-28-6-20-36(46-42(50)30-13-23-38(60-2)24-14-30)26-40(28)62(57,58)48-34-17-9-32(10-18-34)44(53)54/h3-26,47-48H,1-2H3,(H,45,49)(H,46,50)(H,51,52)(H,53,54)/b4-3+
InChIKeyBUKDBBAIBCRONN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MtbHU-IN-1: A Validated Small-Molecule Inhibitor of the M. tuberculosis Nucleoid-Associated Protein HU


MtbHU-IN-1 (also designated SD4) is a trans-stilbene derivative that functions as an inhibitor of the nucleoid-associated protein HU in Mycobacterium tuberculosis [1]. It acts by binding to the DNA-binding β-saddle of MtbHU, thereby disrupting HU-DNA interactions, nucleoid architecture, and bacterial growth [1]. The compound has a molecular formula of C44H36N4O12S2 and a molecular weight of 876.91 g/mol [2]. It exhibits a dissociation constant (Kd) of 98 nM for wild-type MtbHU [1] and demonstrates an in vitro minimum inhibitory concentration (MIC) of 800 µM against Mtb H37Ra [1]. As a chemical probe and potential anti-tubercular lead, MtbHU-IN-1 targets a protein that is essential for Mtb survival but has no reported small-molecule inhibitors prior to its discovery [1].

MtbHU-IN-1 vs. In-Class Analogs: Why Structural and Functional Differences Preclude Simple Substitution


Inhibitors targeting the MtbHU-DNA interface exhibit wide variation in both binding affinity and cellular potency, making compound substitution without experimental validation highly problematic. For instance, while MtbHU-IN-1 (SD4) and its close analog SD1 share a stilbene scaffold, a single methoxy substitution confers a >10-fold difference in in vitro potency against DNA binding (IC50 1.7 µM vs. 20 µM) [1]. Conversely, this enhanced binding does not translate to improved cellular efficacy, as the MIC of MtbHU-IN-1 is two-fold higher (800 µM vs. 400 µM), highlighting a complex relationship between biochemical target engagement and whole-cell activity [1]. Furthermore, the binding profile of MtbHU-IN-1 is uniquely sensitive to specific mutations in the HU protein, demonstrating that subtle changes in compound structure dramatically alter the interaction landscape [1]. Therefore, interchanging compounds within this class without rigorous experimental verification is not supported by the available evidence.

MtbHU-IN-1: A Comparative Quantitative Evidence Guide for Scientific Selection


Direct Head-to-Head Comparison: MtbHU-IN-1 vs. SD1 on Biochemical Potency and Cellular Activity

In a direct comparative study, MtbHU-IN-1 (SD4) and its close analog SD1 were evaluated for their ability to inhibit MtbHU-DNA binding via electrophoretic mobility shift assay (EMSA) and for their antibacterial activity against Mtb H37Ra via resazurin microtiter plate assay [1]. MtbHU-IN-1 exhibited an IC50 of 1.7 µM for DNA-binding inhibition, which is approximately 12-fold more potent than SD1 (IC50 = 20 µM) [1]. However, this increased biochemical potency did not correlate with improved cellular efficacy, as MtbHU-IN-1 showed a MIC of 800 µM, which is two-fold less potent than SD1 (MIC = 400 µM) [1].

Tuberculosis Nucleoid-associated protein inhibitor Stilbene derivative

Binding Affinity Profile of MtbHU-IN-1 Across Wild-Type and Mutant MtbHU Proteins

The binding affinity (Kd) of MtbHU-IN-1 for wild-type and mutant forms of MtbHU was determined using fluorescence spectroscopy [1]. MtbHU-IN-1 binds to wild-type MtbHU with a Kd of 98 nM [1]. In contrast, binding to alanine mutants at key DNA-binding residues showed significantly reduced affinity: Arg55Ala (Kd = 760 nM), Arg58Ala (Kd = 980 nM), Arg80Ala (Kd = 340 nM), and Lys86Ala (Kd = 730 nM) [1]. This pattern of reduced binding confirms that MtbHU-IN-1 specifically targets the DNA-binding β-saddle and is sensitive to mutations that disrupt this interaction [1].

Tuberculosis HU protein Binding affinity

Comparative Antibacterial Activity: MtbHU-IN-1 vs. Other HU-Targeting Chemotypes

MtbHU-IN-1's in vitro antibacterial activity can be contextualized against other published HU-targeting small molecules. MtbHU-IN-1 demonstrates a MIC of 800 µM against Mtb H37Ra [1]. In comparison, a set of diarylethene compounds (1–4) reported by Suarez et al. exhibited MICs ranging from 9 to 22 µM against Mtb H37Rv [2]. A separate study on novel stilbene scaffolds identified compounds 3d, 3f, and 4f with MIC90 values of 21.3, 23.2, and 44.1 µM, respectively, against Mtb H37Rv [3]. This cross-study comparison suggests that while MtbHU-IN-1 is a validated chemical probe for HU inhibition, other chemotypes may offer superior whole-cell potency for anti-tubercular screening efforts.

Tuberculosis HU inhibitor MIC

Selectivity Profile: Differential Growth Inhibition Across Mycobacterial Species

The selectivity of MtbHU-IN-1 for Mycobacterium tuberculosis was assessed by comparing its growth inhibition against other bacterial species. While SD1 (a close analog of MtbHU-IN-1) inhibited the growth of Mtb H37Ra with a MIC of 400 µM, it did not affect the growth of M. smegmatis or E. coli at concentrations up to 1,600 µM [1]. This differential activity is attributed to the essentiality of HU in Mtb, whereas HU is non-essential in M. smegmatis and E. coli, which possess functionally redundant nucleoid-associated proteins [1]. Given that MtbHU-IN-1 shares the same target and mechanism, a similar selectivity profile is expected.

Tuberculosis HU inhibitor Selectivity

Comparative Cytotoxicity and Therapeutic Index: MtbHU-IN-1 vs. Diarylethene Hits

While direct cytotoxicity data for MtbHU-IN-1 are not reported in the primary literature, a cross-study comparison with diarylethene HU inhibitors provides context for therapeutic index. The diarylethene compound 2 showed a MIC of 9 µM against Mtb H37Rv and a GIC50 of 729 µM against BHK-21 cells, yielding a high selectivity index (SI) of 81 [2]. In contrast, the stilbene scaffold of MtbHU-IN-1, with its higher MIC (800 µM) [1], is likely to have a substantially lower selectivity index, positioning it as a less favorable candidate for lead optimization but a valuable probe for target biology.

Tuberculosis Cytotoxicity Selectivity index

Physicochemical and Stability Profile for Experimental Planning

MtbHU-IN-1 is a solid with a molecular weight of 876.9 g/mol, a molecular formula of C44H36N4O12S2, and a calculated LogP of 5.9 . The compound is stable for up to 3 years when stored as a powder at -20°C, and for up to 1 year at -80°C when in solution . This contrasts with other HU inhibitors like diarylethenes, for which long-term stability data are not widely reported, potentially impacting experimental reproducibility.

Tuberculosis HU inhibitor Storage stability

MtbHU-IN-1: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Target Validation and Mechanistic Studies of MtbHU Function

MtbHU-IN-1 is optimally suited for biochemical and genetic target validation studies. Its high in vitro potency (IC50 = 1.7 µM) [1] and defined binding footprint (Kd = 98 nM for WT; reduced affinity for Arg55Ala, Arg58Ala, Arg80Ala, Lys86Ala mutants) [1] enable precise modulation of HU-DNA interactions. This makes it an excellent tool for dissecting HU's role in nucleoid architecture, gene regulation, and DNA replication in M. tuberculosis. Researchers can use MtbHU-IN-1 to chemically mimic HU deficiency, and the mutant binding data provides a robust control for confirming on-target effects.

Use as a Positive Control in HU-Targeting Screening Campaigns

Given the wealth of published data on its mechanism of action and target engagement [1], MtbHU-IN-1 serves as a reliable positive control for high-throughput screening assays aimed at identifying novel HU inhibitors. Its distinct biochemical profile (strong DNA-binding inhibition) and cellular profile (moderate MIC) [1] provide a benchmark for comparing new hits. It is particularly valuable in assays that measure direct disruption of the MtbHU-DNA complex, such as fluorescence polarization or EMSA-based screens.

Structural Biology and Biophysical Interaction Studies

The stilbene scaffold of MtbHU-IN-1 and its detailed interaction with the DNA-binding β-saddle of MtbHU [1] make it a valuable tool for structural biology. Co-crystallization or NMR studies with MtbHU-IN-1 can provide insights into the conformational changes induced by inhibitor binding, informing structure-based drug design efforts. Its intrinsic fluorescence [1] can also be exploited in biophysical assays, such as fluorescence spectroscopy, to monitor binding kinetics and thermodynamics in real-time.

Comparative Studies of HU Essentiality Across Mycobacterial Species

The species-specific growth inhibition profile of the SD1/MtbHU-IN-1 scaffold [1] makes it a useful probe for comparative studies of HU essentiality in different mycobacteria. Researchers can use MtbHU-IN-1 to selectively inhibit growth of M. tuberculosis in mixed cultures or infection models, while leaving M. smegmatis unaffected, facilitating the study of species-specific roles of HU in pathogenesis and survival.

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